molecular formula C8H16ClNO3 B13595804 4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride

4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride

Cat. No.: B13595804
M. Wt: 209.67 g/mol
InChI Key: FMKOLQFUOVCUOT-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethyloxane-4-carboxylic acid hydrochloride is a bicyclic carboxylic acid derivative featuring an oxane (tetrahydropyran) ring substituted with two methyl groups at the C2 position and an amino group at the C4 position, with a hydrochloric acid counterion. This compound is listed in commercial catalogs as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C8H16ClNO3

Molecular Weight

209.67 g/mol

IUPAC Name

4-amino-2,2-dimethyloxane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO3.ClH/c1-7(2)5-8(9,6(10)11)3-4-12-7;/h3-5,9H2,1-2H3,(H,10,11);1H

InChI Key

FMKOLQFUOVCUOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(C(=O)O)N)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride typically involves the following steps:

    Cyclization Reaction: The starting material, often a suitable precursor like 2,2-dimethyl-1,3-propanediol, undergoes cyclization to form the oxane ring.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the functional groups.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable it to bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Cyclopentylmorpholine-3-carboxylic Acid Hydrochloride
  • Structure : A morpholine ring substituted with a cyclopentyl group and a carboxylic acid group.
  • Applications : Used in peptide synthesis and as a ligand in catalysis.
  • Cost : Priced at €550.00 for 50 mg, significantly higher than the target compound (€497.00 for 50 mg) .
  • Key Difference : The morpholine ring (six-membered with one oxygen and one nitrogen) contrasts with the oxane ring (six-membered with one oxygen), leading to differences in electronic properties and reactivity.
3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride
  • Structure: A saturated thiophene ring (sulfone derivative) with an amino group.
  • Properties : Melting point 208–209°C, molecular weight 171.64 g/mol .
  • Applications: Potential use in sulfa drug analogs or as a chiral auxiliary.
  • Key Difference : The sulfur-containing ring system may confer distinct metabolic stability compared to the oxygen-based oxane structure.
4-Amino-2,6-Dichlorophenol
  • Structure: Aromatic phenol with amino and chlorine substituents.
  • Properties : Melting point 167–170°C, >95% purity .
  • Applications : Intermediate in agrochemicals (e.g., pesticides).
  • Key Difference : Aromaticity and chlorine substituents enhance electrophilicity, unlike the aliphatic oxane derivative.

Physicochemical Properties and Stability

Compound Melting Point (°C) Molecular Weight (g/mol) Storage Conditions
4-Amino-2,2-dimethyloxane-4-carboxylic acid HCl Not reported Not reported Not specified
3-Aminotetrahydrothiophene 1,1-dioxide HCl 208–209 171.64 Room temperature
4-Amino-2,6-dichlorophenol 167–170 178.01 Not specified
15N-1-oxyl (deuterated analog) Not reported 189.35 0–6°C

Key Observations :

  • The target compound lacks reported melting point data, complicating direct comparisons.
  • Storage requirements vary: deuterated analogs (e.g., 15N-1-oxyl) require refrigeration, while others are stable at room temperature .

Cost and Commercial Availability

  • 4-Amino-2,2-dimethyloxane-4-carboxylic Acid HCl: Priced at €497.00 for 50 mg, making it moderately priced among specialized building blocks .
  • 4-Cyclopentylmorpholine-3-carboxylic Acid HCl : Higher cost (€550.00 for 50 mg), likely due to complex cyclopentyl substitution .
  • Aminocyclopyrachlor Standard: Extremely expensive (€67,000 for 10 mg), reflecting its niche use in pesticide residue analysis .

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